molecular formula C10H6N2O B2920458 Indeno[1,2-c]pyrazol-4(1H)-one CAS No. 800379-51-5

Indeno[1,2-c]pyrazol-4(1H)-one

Cat. No.: B2920458
CAS No.: 800379-51-5
M. Wt: 170.171
InChI Key: GHFDYLOGYDGRHI-UHFFFAOYSA-N
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Description

Indeno[1,2-c]pyrazol-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused indene and pyrazole rings, which contribute to its unique chemical properties and potential biological activities.

Mechanism of Action

Target of Action

Indeno[1,2-c]pyrazol-4(1H)-one primarily targets the α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, it has been found to be more potent against the α-glucosidase enzyme compared to the standard drug Acarbose . It also exhibits good inhibitory activity against the α-amylase enzyme .

Biochemical Pathways

By inhibiting α-glucosidase and α-amylase, this compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual release of glucose into the bloodstream. This can help manage blood sugar levels, particularly beneficial for individuals with Type II diabetes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the management of blood sugar levels. By inhibiting key enzymes involved in carbohydrate digestion, it can help prevent sharp spikes in blood glucose, contributing to better glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indeno[1,2-c]pyrazol-4(1H)-one can be synthesized through various methods. One common approach involves the condensation of 2-acyl-(1H)-indene-1,3(2H)-diones with hydrazine derivatives. For instance, the reaction of 2-acyl-(1H)-indene-1,3(2H)-diones with 2-hydrazinylbenzo[d]thiazole or 2-hydrazinyl-6-substitutedbenzo[d]thiazoles yields the corresponding hydrazones . Another method involves a three-component reaction of phenylhydrazine, aromatic aldehydes, and indan-1,2,3-trione in the presence of a catalyst such as nano-Fe3O4–l-cysteine at room temperature in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions typically result in the formation of substituted this compound derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Indeno[1,2-c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its fused indene and pyrazole rings, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1H-indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-10-7-4-2-1-3-6(7)9-8(10)5-11-12-9/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDYLOGYDGRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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